1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl-
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Overview
Description
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl- is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which includes both triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dihydrazinyl-1,2,4,5-tetrazine with suitable aldehydes . This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer and antimicrobial agent.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as thermal stability and insensitivity to external stimuli.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl- involves its interaction with specific molecular targets. For instance, it has been suggested that it may bind to proteins involved in cancer pathways, thereby inhibiting their activity and leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its thermal stability.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another compound with similar structural features and applications.
Uniqueness
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
CAS No. |
61402-35-5 |
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Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1,6-dimethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C6H7N5O/c1-4-5(12)8-6-10(2)7-3-11(6)9-4/h3H,1-2H3 |
InChI Key |
DDXFHDPWZIOOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NN(C2=NC1=O)C |
Origin of Product |
United States |
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